Proparacaine hydrochloride

Overview

Description

Proparacaine Hydrochloride is a topical anesthetic drug belonging to the amino ester group. It is primarily used in ophthalmic solutions at a concentration of 0.5% to provide local anesthesia for various eye procedures . This compound is known for its rapid onset of action and relatively short duration of effect, making it ideal for short-term procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Proparacaine Hydrochloride is synthesized through a series of chemical reactions starting from 3-amino-4-propoxybenzoic acid. The key steps involve esterification and subsequent reaction with diethylaminoethyl chloride to form the final product . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process is optimized for efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: Proparacaine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products Formed:

Hydrolysis: 3-amino-4-propoxybenzoic acid and diethylaminoethanol.

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Clinical Applications

Proparacaine hydrochloride is indicated for various ophthalmic procedures, including:

- Cataract Surgery : Used as a local anesthetic to minimize discomfort during surgery. Studies indicate that it is often combined with other agents like lidocaine and tropicamide to enhance analgesic effects .

- Tonometry : Essential for measuring intraocular pressure, proparacaine allows for painless assessment of glaucoma risk .

- Removal of Foreign Bodies : Facilitates the painless extraction of foreign materials from the cornea .

- Gonioscopy : Assists in the examination of the anterior chamber angle, crucial for diagnosing glaucoma .

- Suturing Procedures : Proparacaine is applied before the removal of sutures to ensure patient comfort .

Cataract Surgery

A systematic review highlighted that the standard concentration used during cataract surgeries is 0.5% proparacaine. The review noted that this concentration effectively reduces patient discomfort when administered correctly . However, there are discussions around potentially lowering the dosage to mitigate risks associated with proparacaine toxicity.

Comparative Studies

Comparative studies have evaluated the effectiveness of different concentrations of proparacaine. One study found that while both 0.5% and 0.25% concentrations were effective, the higher concentration provided superior anesthesia without significant adverse effects . This underscores the importance of dosage optimization in clinical practice.

Safety and Contraindications

While proparacaine is generally safe when used as directed, prolonged use can lead to complications such as corneal opacification and potential loss of vision. It is contraindicated in patients with known hypersensitivity to any components of the formulation .

Mechanism of Action

Proparacaine Hydrochloride exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses . Specifically, it binds to and antagonizes the function of voltage-gated sodium channels, thereby preventing the generation of action potentials . This action results in localized anesthesia by blocking nerve signal transmission.

Comparison with Similar Compounds

Proxymetacaine: Another topical anesthetic with a similar structure and mechanism of action.

Tetracaine: A longer-acting ester anesthetic used for similar ophthalmic applications.

Uniqueness: Proparacaine Hydrochloride is unique in its rapid onset and short duration of action, making it particularly suitable for short-term ophthalmic procedures. Its specific binding affinity for sodium channels and its favorable safety profile further distinguish it from other similar compounds .

Biological Activity

Proparacaine hydrochloride is a widely used topical anesthetic, particularly in ophthalmology. This article delves into its biological activity, mechanisms of action, clinical applications, and associated case studies, providing a comprehensive overview of the compound's significance in medical practice.

This compound primarily functions as a voltage-gated sodium channel antagonist , which stabilizes neuronal membranes and inhibits ionic fluxes necessary for the initiation and conduction of nerve impulses. This mechanism is similar to that of other local anesthetics like bupivacaine and lidocaine, allowing it to produce effective local anesthesia with a relatively rapid onset and short duration of action .

- Potency : The effective dose (ED50) for proparacaine is approximately 3.4 mM, indicating its potency compared to other anesthetics .

- Clinical Use : It is commonly utilized for procedures requiring corneal anesthesia, such as tonometry, gonioscopy, and removal of foreign bodies from the cornea .

Pharmacological Profile

| Property | Value |

|---|---|

| Chemical Structure | Amino ester group |

| Concentration | 0.5% in ophthalmic solutions |

| Primary Target | Voltage-gated sodium channels |

| IC50 | 1.9 µM |

| Absorption | Rapidly absorbed through corneal tissue |

| Elimination Route | Primarily through plasma metabolism |

Clinical Applications

This compound is predominantly used in ophthalmic settings due to its effectiveness in providing localized anesthesia. Clinical studies have demonstrated its efficacy in various procedures:

- A study involving 295 patients undergoing cataract surgery indicated that a single drop of 0.5% proparacaine provided satisfactory comfort with no significant difference in intraoperative pain compared to xylocaine .

- In another clinical evaluation, proparacaine was shown to significantly reduce pain during procedures while maintaining safety and efficacy across different patient demographics .

Case Studies on Misuse and Adverse Effects

Despite its therapeutic benefits, there have been documented cases of misuse and abuse of this compound, leading to severe ocular complications:

- Case Series by Toc et al. (2015) : This study reported on ten males who misused 0.5% this compound to manage pain from occupational hazards such as welding flash burns. All patients presented with corneal ulcers and required amniotic membrane transplantation (AMT) for recovery .

- Ocular Side Effects : Misuse has been associated with serious conditions such as keratopathy and delayed epithelial healing. For instance, a case study highlighted a patient who developed significant corneal damage after excessive use of proparacaine following laser surgery .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for assessing Proparacaine Hydrochloride’s sodium channel blockade mechanism in neuronal models?

- Methodology : Use voltage-clamp electrophysiology to measure inhibition of voltage-gated sodium (Nav) channels. Proparacaine HCl stabilizes neuronal membranes by binding to Nav channels, with an ED50 of 3.4 mM for Nav1.7 inhibition . Include control experiments with lidocaine or tetracaine for comparative analysis. Validate results with fluorescent membrane potential dyes to correlate blockade with depolarization kinetics.

Q. How should isotonic Proparacaine HCl ophthalmic solutions be formulated for in vitro studies?

- Methodology : Prepare a 0.5% w/v solution using 1.8% NaCl as an isotonic agent. For 45 mL of solution, mix 24.826 mL of water with 0.225 g Proparacaine HCl and adjust pH to 6.0 using hydrochloric acid or sodium hydroxide . Validate osmolarity using freezing-point depression assays. Reference the empirical formula (C₁₆H₂₇N₂O₃Cl, MW = 331 g/mol) for molarity calculations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Adhere to OSHA Hazard Communication Standard (29 CFR 1910.1200):

- Use PPE (gloves, lab coat, eye protection) to prevent dermal/ocular exposure .

- Store in locked cabinets; dispose via approved waste facilities .

- In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Proparacaine HCl-induced apoptosis in human corneal epithelial (HCS) cells?

- Methodology :

- Dose-response : Expose HCS cells to 294.47–588.93 µM Proparacaine HCl for 4–12 hours to observe dose/time-dependent cytotoxicity .

- Apoptosis markers : Use Annexin V/PI staining for phosphatidylserine exposure, TUNEL assays for DNA fragmentation, and JC-1 dye for mitochondrial membrane potential collapse .

- Western blotting : Quantify Bax/Bcl-xL ratio, cytochrome C release, and caspase-3/9 activation .

Q. What in vivo models are suitable for studying Proparacaine HCl’s anti-inflammatory effects on nasal mucosa?

- Methodology :

- Use BALB/c mice sensitized to allergens (e.g., ovalbumin) to model allergic rhinitis. Administer 75 µg/30 µL Proparacaine HCl intranasally for 7 days .

- Quantify eosinophil/mast cell infiltration via histology (H&E staining) and behavioral metrics (sneezing/rubbing frequency) .

- Validate with cytokine profiling (IL-4, IL-5) in nasal lavage fluid.

Q. How can contradictory data on Proparacaine HCl’s cytotoxicity thresholds be resolved?

- Methodology :

- Replicate conditions : Ensure consistent cell lines (e.g., HCS vs. primary corneal cells) and exposure times.

- Mechanistic overlap : Differentiate apoptosis (caspase-dependent) from necrosis (LDH release assays) .

- Meta-analysis : Compare ED50 values across studies (e.g., 3.4 mM for Nav1.7 vs. 588.93 µM for HCS cell viability) to identify tissue-specific sensitivities .

Q. What statistical frameworks are recommended for preclinical studies involving Proparacaine HCl?

- Methodology :

- Follow NIH guidelines for preclinical reporting: Include sample size justification, randomization, and blinding .

- Use ANOVA for dose-response comparisons and Kaplan-Meier analysis for time-to-effect studies (e.g., anesthesia duration) .

- Report p-values with confidence intervals; validate normality assumptions via Shapiro-Wilk tests .

Q. Methodological Tables

| Safety Thresholds | Value | Reference |

|---|---|---|

| Ocular exposure rinse time | ≥15 minutes | OSHA HCS2012 |

| Cytotoxicity threshold | >588.93 µM (HCS cells) | In vitro apoptosis study |

Properties

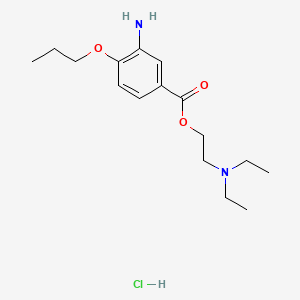

IUPAC Name |

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUUJUGQJUTPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

499-67-2 (Parent) | |

| Record name | Proparacaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0049022 | |

| Record name | Proparacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5875-06-9 | |

| Record name | Proparacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proparacaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proparacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proparacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proxymetacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96OL57GOY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.